![molecular formula C19H14ClN3O2S B2876245 2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide CAS No. 850631-78-6](/img/structure/B2876245.png)
2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives was confirmed through 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives include a ring-opening and ring-closing reconstruction of imidazo[2,1-b][1,3,4]thiadiazoles with phenylacetylene in the presence of potassium (BuOK) under mild reaction conditions .Applications De Recherche Scientifique
Antimycobacterial Agents
Imidazo[2,1-b]thiazole derivatives have been identified as potent antimycobacterial agents. These compounds, including the one , have shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The derivatives are designed to target specific proteins in the Mtb, such as Pantothenate synthetase, disrupting the bacterium’s metabolic processes .
Anticancer Activity
Research has also explored the anticancer potential of imidazo[2,1-b]thiazole-based chalcones. These compounds have been tested against various cancer cell lines, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). They exhibit cytotoxic activity, inducing apoptosis in cancer cells, which is a programmed cell death important for eliminating cancerous cells .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in silico to model its binding affinity and stability within the active site of target proteins. This application is vital for predicting the efficacy and potential side effects of new drugs .
ADMET Prediction
The compound’s structure allows for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This is essential in drug development to forecast the pharmacokinetics and safety profile of new therapeutic agents before they undergo costly and time-consuming clinical trials .
Selective Inhibition Studies
Selective inhibition is a desirable trait in antimicrobial agents to avoid harming beneficial microorganisms. Imidazo[2,1-b]thiazole derivatives, including the compound , have been shown to selectively inhibit Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach .
Protein–Ligand Complex Stability Analysis
Understanding the stability of the protein–ligand complex is essential for drug design. The compound can be used to study the dynamics of its interaction with target proteins, providing insights into the duration and strength of its therapeutic action .
Antitubercular Activity
The compound’s derivatives have been evaluated for their antitubercular activity, showing promising results against strains of Mtb. This application is particularly relevant in the search for new treatments for drug-resistant tuberculosis .
Cytotoxicity Profiling
Cytotoxicity profiling is an important application to determine the safety of new compounds. The compound can be assessed for acute cellular toxicity towards various cell lines, such as MRC-5 lung fibroblast cells, to ensure it does not harm healthy cells while targeting pathogens or cancer cells .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazol, have been reported to inhibit the activity of mnks , which could be effective in treating cancers .
Biochemical Pathways
Given the potential inhibition of mnks, it can be speculated that the compound might affect the pathways involving these kinases, leading to downstream effects that could potentially inhibit cancer cell proliferation .
Pharmacokinetics
A study on similar compounds has highlighted encouraging drug-like properties , suggesting that the compound might have favorable pharmacokinetic properties.
Result of Action
Based on the potential inhibition of mnks, it can be speculated that the compound might lead to the inhibition of cancer cell proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEVBJMFEWFWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.